1-Bromo-2-methoxypropane (CAS 23465-33-0): A Comprehensive Technical Guide for Pharmaceutical Synthesis
1-Bromo-2-methoxypropane (CAS 23465-33-0): A Comprehensive Technical Guide for Pharmaceutical Synthesis
Abstract
In modern drug discovery and organic synthesis, bifunctional building blocks are critical for introducing specific pharmacophores while modulating the physicochemical properties of drug candidates. 1-Bromo-2-methoxypropane (CAS 23465-33-0) is a highly versatile aliphatic halide characterized by its primary bromide leaving group and a secondary methoxy ether. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven applications—particularly its role in synthesizing indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy [1].
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of 1-Bromo-2-methoxypropane is essential for predicting its behavior in complex reaction matrices. The presence of the methoxy group (-OCH₃) adjacent to the alkyl chain introduces a hydrogen-bond acceptor, which can significantly improve the aqueous solubility and pharmacokinetic profile (e.g., modulated LogP) of the final active pharmaceutical ingredient (API) compared to a purely lipophilic alkyl chain [2].
Table 1: Fundamental Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 1-Bromo-2-methoxypropane |
| CAS Number | 23465-33-0 |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol |
| SMILES | CC(OC)CBr |
| Appearance | Pale-yellow to yellow-brown liquid |
| Density | ~1.3 g/cm³ (Predicted) |
| XLogP3 | 1.3 |
| Storage Temperature | -10 °C to -20 °C (Sealed in dry, store in freezer) |
Data synthesized from PubChem (CID: 524021) and leading chemical suppliers [2] [3] [4].
Chemical Reactivity & Mechanistic Pathways
As an electrophile, 1-Bromo-2-methoxypropane primarily undergoes Bimolecular Nucleophilic Substitution (Sₙ2) . The primary carbon bonded to the bromine atom is highly accessible to incoming nucleophiles (such as amines, alkoxides, or thiolates). The adjacent methoxy group exerts a mild inductive electron-withdrawing effect, which slightly increases the electrophilicity of the C1 carbon without imposing prohibitive steric hindrance.
Mechanistic Causality in Sₙ2 Alkylation
When designing an alkylation reaction with this reagent, solvent selection is paramount. Polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) are strictly preferred. These solvents solvate the counter-cations of the nucleophile (e.g., K⁺ or Na⁺) while leaving the nucleophilic anion "naked" and highly reactive, thereby lowering the activation energy of the Sₙ2 transition state.
Sₙ2 Alkylation Mechanism of 1-Bromo-2-methoxypropane.
Pharmaceutical Applications: Case Study on IDO Inhibitors
A prominent application of 1-Bromo-2-methoxypropane in drug development is its use as an alkylating agent in the synthesis of Kynurenine Production Inhibitors (specifically targeting Indoleamine 2,3-dioxygenase, or IDO) [1].
The Biological Context: Tumor cells often exploit the IDO enzyme to metabolize the essential amino acid L-tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress T-cell proliferation and induce immune tolerance, allowing the tumor to escape host immunity. By inhibiting IDO, pharmaceutical agents can restore T-cell activity [1].
During the synthesis of certain nitrogen-containing heterocyclic IDO inhibitors (as detailed in EP 2374802 A1), 1-Bromo-2-methoxypropane is utilized to append a 2-methoxypropyl side chain to the heterocyclic core. This specific side chain is strategically chosen to optimize the inhibitor's binding affinity within the IDO active site while ensuring favorable cellular permeability.
Role of Methoxypropyl-functionalized inhibitors in the IDO/Kynurenine Pathway.
Experimental Protocol: N-Alkylation of a Heterocycle
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the N-alkylation of a generic nitrogen-containing heterocycle using 1-Bromo-2-methoxypropane, adapted from established pharmaceutical patent methodologies [1].
Reagents and Equipment
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Substrate: Nitrogen-containing heterocyclic core (1.0 equiv)
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Alkylating Agent: 1-Bromo-2-methoxypropane (1.2 - 1.5 equiv)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
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Solvent: Anhydrous N,N-Dimethylformamide (DMF)
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Catalyst (Optional but recommended): Potassium Iodide (KI) (0.1 equiv)
Step-by-Step Methodology
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Nucleophile Activation: Charge a flame-dried, argon-purged reaction flask with the heterocyclic core (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of substrate). Add finely powdered K₂CO₃ (2.0 equiv).
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Expert Insight: Stirring the mixture at room temperature for 30 minutes prior to the addition of the electrophile ensures complete deprotonation of the amine/amide, maximizing the concentration of the active nucleophile.
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In Situ Halogen Exchange (Finkelstein Sₙ2 Catalyst): Add catalytic KI (0.1 equiv).
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Causality: Iodide is a superior nucleophile and leaving group compared to bromide. It transiently converts 1-Bromo-2-methoxypropane into 1-Iodo-2-methoxypropane in situ, significantly accelerating the Sₙ2 reaction with sterically hindered heterocycles.
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Electrophile Addition: Introduce 1-Bromo-2-methoxypropane (1.2 equiv) dropwise via syringe.
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Thermal Promotion: Heat the reaction mixture to 80–105 °C. Maintain stirring for 12 to 24 hours [1].
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Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC.
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Validation Check: If the starting heterocycle persists after 12 hours, add an additional 0.3 equiv of 1-Bromo-2-methoxypropane and continue heating. Do not quench until the starting material is consumed to <5% to simplify downstream purification.
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Work-up & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Subject the crude residue to slurry purification using diisopropyl ether [1], or perform silica gel flash chromatography (Hexanes/EtOAc gradient).
Safety, Handling, and Regulatory Compliance
1-Bromo-2-methoxypropane is a reactive alkyl halide and requires stringent Environmental, Health, and Safety (EHS) protocols.
Table 2: GHS Hazard Classifications
| Hazard Class | Hazard Code | Description | Precautionary Measures |
| Flammable Liquid | H226 | Flammable liquid and vapor | Keep away from heat/sparks/open flames. Use explosion-proof equipment. |
| Skin Irritation | H315 | Causes skin irritation | Wear protective nitrile gloves and lab coat. Wash thoroughly after handling. |
| Eye Irritation | H319 | Causes serious eye irritation | Wear chemical safety goggles. In case of contact, rinse cautiously with water. |
| STOT SE 3 | H335 / H336 | May cause respiratory irritation / drowsiness | Handle strictly inside a certified chemical fume hood. |
Safety data aggregated from standardized NextSDS and PubChem GHS reporting[2] [5].
Storage Protocols: To prevent degradation (such as elimination reactions or ether cleavage), the compound must be stored in a sealed container under an inert atmosphere (Argon or Nitrogen) at temperatures between -10 °C and -20 °C [3] [4].
References
- European Patent Office. (2009). KYNURENINE PRODUCTION INHIBITOR - EP 2374802 A1. Google Patents.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 524021, 1-Bromo-2-methoxypropane. PubChem. Available at:[Link]
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NextSDS. 1-bromo-2-methoxypropane — Chemical Substance Information. Available at:[Link]
